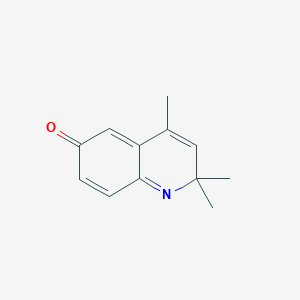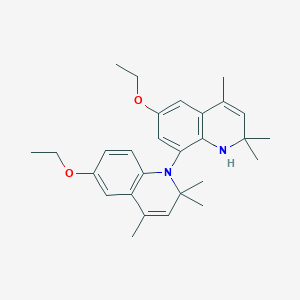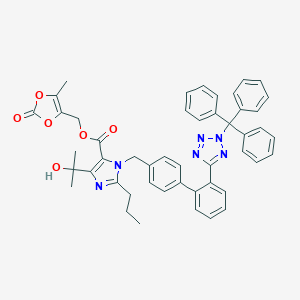![molecular formula C10H11NS B026688 Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) CAS No. 100037-76-1](/img/structure/B26688.png)
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) is a heterocyclic compound with potential pharmacological applications. It belongs to the class of pyridine derivatives and exhibits a unique chemical structure that makes it attractive for medicinal chemistry research.
作用机制
The mechanism of action of Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation. It has also been shown to bind to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
生化和生理效应
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase. Additionally, it has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and has a unique chemical structure that makes it attractive for medicinal chemistry research. However, it also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.
未来方向
There are several potential future directions for research on Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI). One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of viral infections such as COVID-19. Additionally, further research could be conducted to better understand its mechanism of action and to develop more water-soluble derivatives for use in lab experiments.
合成方法
The synthesis of Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) can be achieved via several methods. One of the most common methods involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of sulfuric acid. The resulting product is then subjected to a condensation reaction with thioacetic acid to yield Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI). Other methods include the use of palladium-catalyzed reactions and microwave-assisted reactions.
科学研究应用
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has been the subject of several scientific studies due to its potential pharmacological applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
100037-76-1 |
|---|---|
产品名称 |
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) |
分子式 |
C10H11NS |
分子量 |
177.27 g/mol |
IUPAC 名称 |
7-propan-2-ylthieno[2,3-c]pyridine |
InChI |
InChI=1S/C10H11NS/c1-7(2)9-10-8(3-5-11-9)4-6-12-10/h3-7H,1-2H3 |
InChI 键 |
BYEJKQVSDSAZLJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CC2=C1SC=C2 |
规范 SMILES |
CC(C)C1=NC=CC2=C1SC=C2 |
同义词 |
Thieno[2,3-c]pyridine, 7-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



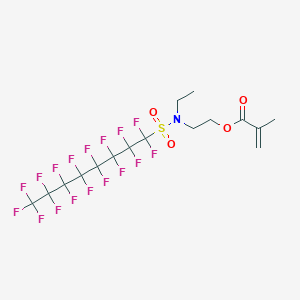
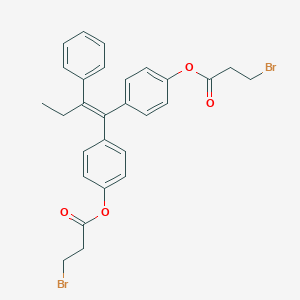
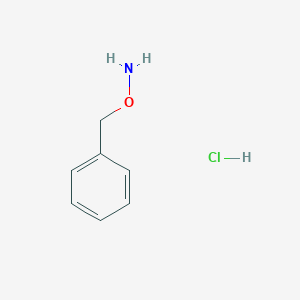
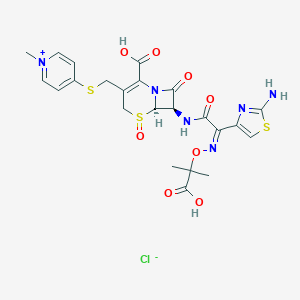
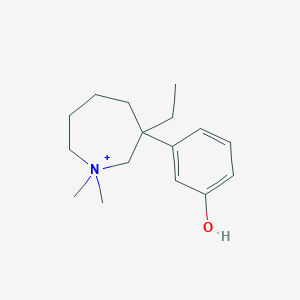
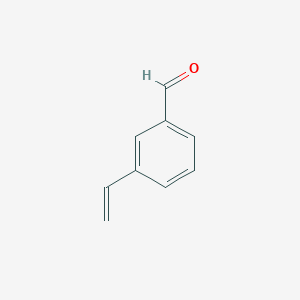
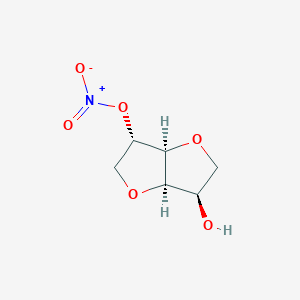
![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)
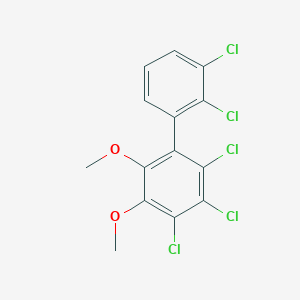

![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
